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Introduction
5-Bromo-2-(trifluoromethoxy)benzyl alcohol (CAS No. 685126-86-7) is a halogenated aromatic

alcohol that serves as a versatile building block in modern synthetic chemistry.[1] Its utility in

the development of novel pharmaceutical agents and advanced materials necessitates a

thorough understanding of its fundamental physical properties. The presence of three distinct

functional moieties—a bromo group, a trifluoromethoxy group, and a primary benzyl alcohol—

imparts a unique combination of steric and electronic characteristics that dictate its behavior in

chemical systems.

This guide provides a comprehensive analysis of the core physicochemical properties of this

compound. It is designed for researchers, chemists, and drug development professionals,

offering not just data, but also the underlying scientific principles and field-proven

methodologies essential for its effective handling, characterization, and application.

Molecular Structure and Its Physicochemical
Implications
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The structure of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol is fundamental to all its physical

properties. The aromatic ring is substituted with a powerful electron-withdrawing

trifluoromethoxy group (-OCF₃) ortho to the hydroxymethyl group, and a moderately electron-

withdrawing bromo group (-Br) meta to it.

Caption: Molecular Structure of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.

Inductive Effects: Both the -Br and -OCF₃ groups exert strong negative inductive effects (-I)

due to the high electronegativity of the halogen atoms. The -OCF₃ group is one of the most

powerful electron-withdrawing groups, significantly reducing electron density in the aromatic

ring.

Resonance Effects: The oxygen in the -OCF₃ group and the bromine atom possess lone

pairs that can be donated to the ring (+R effect). However, for halogens and particularly for

the -OCF₃ group, the inductive effect overwhelmingly dominates the resonance effect. This

net electron withdrawal is critical to the molecule's reactivity and acidity.

Summary of Physical Properties
The following table summarizes the available quantitative data for 5-Bromo-2-

(trifluoromethoxy)benzyl alcohol.
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Property Value Source(s)

CAS Number 685126-86-7 [1]

Molecular Formula C₈H₆BrF₃O₂ [1]

Molecular Weight 271.03 g/mol [1][2]

Physical Form Solid [2][3]

Boiling Point 255.7 °C (at 760 mmHg) [2][3][4][5]

Density 1.696 g/cm³ [2][3][4][5]

Flash Point 108.4 °C [2][3][4]

pKa (Predicted) 13.82 [6]

Melting Point Data not available [1][5]

Aqueous Solubility Data not available [1]

Detailed Analysis of Physicochemical Properties
Melting Point and Physical State
Commercial suppliers list 5-Bromo-2-(trifluoromethoxy)benzyl alcohol as a solid at ambient

temperature.[2][3] However, an experimental melting point has not been reported in publicly

available literature or data sheets.[1][5] The high boiling point and the presence of strong

intermolecular forces (dipole-dipole, hydrogen bonding) are consistent with its solid state. The

combination of the heavy bromine atom and the highly polar -OCF₃ and -OH groups

contributes to a stable crystal lattice, suggesting a moderately high melting point is to be

expected.

Expert Insight: For a molecule of this nature, precise melting point determination is the primary

and most reliable method for assessing purity. A sharp melting range (typically < 2 °C) is

indicative of high purity, while a broad or depressed range suggests the presence of impurities.

Acidity (pKa)
The acidity of the benzylic alcohol proton is significantly influenced by the substituents on the

aromatic ring. A predicted pKa value for this compound is 13.82.[6] This is substantially more
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acidic than unsubstituted benzyl alcohol (pKa ≈ 15.40).[7]

Causality: This increase in acidity is a direct consequence of the powerful electron-withdrawing

nature of the bromo and trifluoromethoxy groups. These groups stabilize the conjugate base

(the benzyloxide anion) formed upon deprotonation. By pulling electron density away from the

negatively charged oxygen atom through the aromatic system, they delocalize the charge,

making the anion more stable and, therefore, the parent alcohol a stronger acid.

Acid Dissociation Equilibrium Substituent Effects on Anion Stability

Ar-CH₂OH

Ar-CH₂O⁻

 pKa ≈ 13.82

H⁺
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Charge Delocalization
& Stabilization

Strong Inductive
Withdrawal (-I)
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Caption: Influence of electron-withdrawing groups on the pKa of the benzyl alcohol.

Solubility Profile
While quantitative solubility data is not currently available, the molecular structure allows for a

qualitative prediction based on the "like dissolves like" principle.

Aqueous Solubility: Expected to be very low. The molecule has a single polar hydroxyl group

capable of hydrogen bonding with water. However, this is counteracted by the large,

nonpolar, and hydrophobic brominated aromatic ring system. Benzyl alcohol itself has only

moderate solubility in water (approx. 4 g/100 mL), and the addition of the large bromine atom

and lipophilic trifluoromethoxy group will further decrease its affinity for aqueous media.[8]
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Organic Solubility: Expected to be soluble in a range of common organic solvents. Good

solubility is predicted in moderately polar to polar aprotic solvents such as dichloromethane,

ethyl acetate, acetone, and tetrahydrofuran (THF). It should also be soluble in polar protic

solvents like methanol and ethanol, facilitated by hydrogen bonding with the solvent.

Predicted Spectroscopic Profile
No experimental spectra are publicly available. The following predictions are based on the

known effects of the functional groups and can be used to verify the compound's identity.

¹H NMR (Proton NMR):

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the δ 7.0-8.0

ppm range. Due to their positions relative to the substituents, they will exhibit a complex

splitting pattern (likely a doublet, a singlet-like peak, and a doublet of doublets).

Methylene Protons (2H): The -CH₂OH protons will likely appear as a singlet around δ 4.5-

5.0 ppm.

Hydroxyl Proton (1H): The -OH proton will appear as a broad singlet, with a chemical shift

that is highly dependent on concentration and solvent (typically δ 2.0-4.0 ppm).

¹³C NMR (Carbon NMR):

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160

ppm). The carbons directly attached to the bromine and the trifluoromethoxy group will be

significantly affected. The carbon of the -OCF₃ group will show a characteristic quartet due

to coupling with the three fluorine atoms.

Methylene Carbon (1C): The CH₂OH carbon signal is expected around δ 60-70 ppm.

Trifluoromethyl Carbon (1C): The -OCF₃ carbon will appear as a quartet around δ 120-125

ppm with a large C-F coupling constant.

IR (Infrared) Spectroscopy:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹

corresponding to the alcohol's hydroxyl group.
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C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-

2960 cm⁻¹ (aliphatic).

C-F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region,

indicative of the trifluoromethoxy group.

C-O Stretch: A signal in the 1000-1250 cm⁻¹ range for the alcohol C-O bond.

C-Br Stretch: A weak signal in the fingerprint region, typically 500-600 cm⁻¹.

Standardized Experimental Protocols
For researchers requiring definitive values for the unreported properties, adherence to

standardized, self-validating protocols is paramount for generating reliable and reproducible

data.

Protocol: Melting Point Determination (USP <741> /
Apparatus I)
This protocol describes the capillary method, which is the standard for regulatory and research

purposes.[9][10]

Workflow: USP <741> Melting Point Determination

1. Sample Prep
Dry sample thoroughly.

Finely pulverize.

2. Capillary Loading
Pack powder to a

height of 2.5-3.5 mm.

3. Instrument Setup
Place capillary in block.

Set starting temp 5-10°C
below expected MP.

4. Heating & Observation
Heat at 1 °C/min.

Record T_onset (collapse)
and T_clear (fully liquid).

5. Report
Report the range:
T_onset – T_clear

Click to download full resolution via product page

Caption: Standardized workflow for melting point determination.

Methodology:

Sample Preparation: Ensure the sample is completely dry, as moisture will depress the

melting point. Gently pulverize a small amount of the solid to a fine powder.
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Capillary Loading: Charge a standard capillary tube (0.8-1.2 mm internal diameter) with the

dry powder to form a tightly packed column of 2.5-3.5 mm.[9]

Heating: Place the capillary in a calibrated melting point apparatus. Heat the block rapidly to

a temperature approximately 10°C below the expected melting point.

Equilibration & Ramping: Allow the temperature to equilibrate, then begin heating at a

controlled rate of 1 ± 0.5 °C per minute.[11]

Observation & Recording:

Onset Temperature (T_onset): Record the temperature at which the column is first

observed to collapse or shrink.

Clear Point (T_clear): Record the temperature at which the last solid particle melts and the

substance becomes a completely clear liquid.

Reporting: The melting range is reported as T_onset – T_clear. For a pure substance, this

range should be narrow.

Protocol: Aqueous Solubility Determination (OECD 105 /
Shake-Flask Method)
This method is the gold standard for determining the water solubility of compounds and is

suitable for substances with solubilities above 10⁻² g/L.[12][13]

Methodology:

Preparation: Add an excess amount of the solid compound to a flask containing high-purity

water. The excess solid is crucial to ensure that a saturated solution is achieved.

Equilibration: Seal the flask and agitate it in a thermostatically controlled water bath or

shaker at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours)

to ensure equilibrium is reached.[14]

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to

settle. Centrifuge or filter the solution through a non-adsorptive filter (e.g., PTFE) to obtain a
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clear, particle-free saturated aqueous phase.

Quantification: Accurately measure the concentration of the compound in the clear aqueous

phase using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry

(LC-MS).

Reporting: The determined concentration represents the aqueous solubility of the compound

at the specified temperature. The experiment should be performed in triplicate to ensure

reproducibility.

Conclusion
5-Bromo-2-(trifluoromethoxy)benzyl alcohol is a solid compound characterized by a high

density and boiling point, reflecting strong intermolecular forces. Its most significant chemical

property is its enhanced acidity (predicted pKa 13.82) compared to simple benzyl alcohols, a

direct result of the powerful inductive effects of its bromo and trifluoromethoxy substituents.

While key experimental data such as melting point and aqueous solubility are not yet reported,

this guide provides the theoretical framework and standardized protocols necessary for their

rigorous determination. A complete understanding of these properties is essential for leveraging

this valuable synthetic intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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